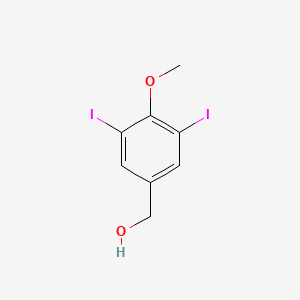
3,5-DIIODO-4-METHOXY-BENZYLALCOHOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-DIIODO-4-METHOXY-BENZYLALCOHOL: is an organic compound with the molecular formula C8H8I2O2 It is characterized by the presence of two iodine atoms and a methoxy group attached to a benzene ring, along with a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL typically involves the iodination of 4-methoxybenzyl alcohol. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atoms at the 3 and 5 positions of the benzene ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (3,5-Diiodo-4-methoxyphenyl)methane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: (3,5-Diiodo-4-methoxybenzoic acid).
Reduction: (3,5-Diiodo-4-methoxyphenyl)methane.
Substitution: (3,5-Diazido-4-methoxyphenyl)methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various chemical transformations .
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties. It is also used in the synthesis of biologically active molecules .
Medicine: Research has shown that derivatives of this compound exhibit potential anticancer properties. These derivatives are being investigated for their ability to inhibit the growth of cancer cells .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL involves its interaction with specific molecular targets. For instance, it has been found to block certain ion channels in sensory neurons, affecting the transmission of sensory signals. This property makes it a potential candidate for the development of treatments for neuropathic pain and other sensory disorders . Additionally, its derivatives can induce protein dephosphorylation, leading to the inhibition of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
(3,5-Diiodo-4-methoxyphenethylamine): Similar structure but with an ethylamine group instead of a hydroxymethyl group.
(3,5-Diiodo-4-methoxybenzoic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(3,5-Diiodo-4-methoxyphenyl)methane: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness: 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
52273-41-3 |
|---|---|
Molekularformel |
C8H8I2O2 |
Molekulargewicht |
389.96 |
IUPAC-Name |
(3,5-diiodo-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8I2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
WXOMNFLCEZKUOU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1I)CO)I |
Kanonische SMILES |
COC1=C(C=C(C=C1I)CO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















